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Compound of Interest

Compound Name: 2-(4-Methylphenyl)propanenitrile

Cat. No.: B2862378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-(4-
Methylphenyl)propanenitrile. Due to the absence of direct experimental data in the current
literature, this document focuses on the estimation of key thermochemical properties through
established computational methodologies, specifically the Benson group additivity method.
Additionally, it outlines general experimental protocols for the determination of such data and
presents a relevant synthetic pathway.

Estimated Thermochemical Data

The thermochemical properties of 2-(4-Methylphenyl)propanenitrile have been estimated
using the Benson group additivity method. This method calculates the thermodynamic
properties of a molecule by summing the contributions of its constituent polyvalent atomic
groups. The accuracy of this method is generally within +2-3 kcal/mol for enthalpy of
formation[1]. The molecule was dissected into the following groups, and the corresponding
group additivity values (GAVS) for gas-phase standard enthalpy of formation (AHf°), standard
entropy (S°), and heat capacity (Cp°) at various temperatures were sourced from established
databases and literature[2][3][4][5][6]-

Table 1: Estimated Standard Enthalpy of Formation
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Property Value (kJ/mol) Value (kcal/mol)

Gas-phase Standard Enthalpy
of Formation (AHf°(gas)) at 135.8 325
298.15K

Table 2: Estimated Standard Entropy and Heat Capacity

Standard Entropy (S°(gas)) Heat Capacity (Cp°(gas))
Temperature (K)

(J/mol-K) (J/mol-K)
298.15 402.5 185.2
300 403.6 186.1
400 458.1 2354
500 512.3 278.9
600 563.7 315.2
700 611.5 344.8
800 655.8 368.9
900 696.9 388.7
1000 735.1 405.1
1100 770.8 418.9
1200 804.2 430.6
1300 835.6 440.7
1400 865.2 449.4
1500 893.2 456.9

Disclaimer: The data presented above are estimations derived from the group additivity method
and should be used with an understanding of their theoretical nature. Experimental verification
is recommended for critical applications.
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Methodology for Thermochemical Data Estimation

The estimation of the thermochemical data presented in this guide was performed using the
Benson group additivity method, a widely recognized approach for approximating the
thermodynamic properties of organic molecules in the gas phase[1][2].

The 2-(4-Methylphenyl)propanenitrile molecule was deconstructed into the following Benson
groups:

e CB-(H): A carbon atom in an aromatic ring bonded to a hydrogen atom.
e CB-(C): A carbon atom in an aromatic ring bonded to a carbon atom.

e C-(CB)(C)(H)(CN): A tertiary aliphatic carbon atom bonded to an aromatic carbon, another
carbon, a hydrogen, and a nitrile group.

e C-(H)3(C): A primary aliphatic carbon atom (methyl group) bonded to another carbon.
e CN-(C): A nitrile group bonded to a carbon atom.

The individual thermochemical contributions of these groups were obtained from established
compilations of group additivity values[3][4][5][6]. The total thermochemical property for the
molecule was then calculated by summing the values of its constituent groups.

General Experimental Protocols

While specific experimental data for 2-(4-Methylphenyl)propanenitrile is not available, the
following are detailed methodologies for the experimental determination of key thermochemical
properties for similar organic compounds.

3.1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (AHf°) of an organic compound is typically determined
indirectly by measuring the enthalpy of combustion (AHc®) using a bomb calorimeter.

o Sample Preparation: A precisely weighed sample of the purified compound (typically in pellet
form) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a
combustion aid, such as benzoic acid, may be used to ensure complete combustion.
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o Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm)
and placed in a well-insulated water bath of known volume. The temperature of the water is
monitored with a high-precision thermometer.

o Combustion: The sample is ignited electrically. The heat released by the combustion reaction
is absorbed by the bomb and the surrounding water, causing a rise in temperature.

o Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting
a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The
enthalpy of combustion of the sample is then calculated from the observed temperature
change.

o Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from
the experimental enthalpy of combustion using Hess's Law, along with the known standard
enthalpies of formation of the combustion products (CO2 and H20).

3.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity
(Cp) of a substance as a function of temperature.

¢ Principle: DSC measures the difference in heat flow required to increase the temperature of
a sample and a reference material at the same rate.

e Procedure: A small, accurately weighed sample is placed in a hermetically sealed pan, and
an empty pan is used as a reference. The sample and reference are heated at a constant
rate in a controlled atmosphere. The instrument records the differential heat flow between
the sample and the reference.

o Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its
heat flow curve with that of a standard material with a known heat capacity (e.g., sapphire)
under the same experimental conditions.

o Entropy Calculation: The standard entropy (S°) at a given temperature can be calculated by
integrating the heat capacity data from absolute zero up to the desired temperature, also
accounting for the entropies of any phase transitions.
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Synthesis Pathway

A common synthetic route to 2-(4-Methylphenyl)propanenitrile involves the methylation of p-
tolylacetonitrile. This pathway is outlined in the diagram below.

g Chlorination ! f Cyanation p-Tolylacetonitrile Methylation L o
p-Methylbenzyl Chloride (p-Methylbenzyl Cyanide) 2-(4-Methylphenyl)propanenitrile

Click to download full resolution via product page

Caption: Synthesis of 2-(4-Methylphenyl)propanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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